molecular formula C14H22O6 B2716653 methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate CAS No. 129514-40-5

methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate

Cat. No.: B2716653
CAS No.: 129514-40-5
M. Wt: 286.324
InChI Key: VOYCJQSSBDMXNQ-YZGKFDMESA-N
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Description

Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate is a complex ester derivative featuring a substituted oxolane (tetrahydrofuran) ring and a 3-oxobutanoate backbone. The stereochemistry of the oxolane moiety (3R,4R,5S) is critical to its structural and functional properties. This compound is characterized by:

  • A methyl ester group at the terminal carboxylate.
  • Ethyl and methyl substituents at the 2- and 2'-positions of the butanoate chain.
  • A hydroxylated, dimethylated oxolane ring fused via a ketone group.

Its synthesis likely involves stereoselective methods to ensure the correct configuration of the oxolane ring .

Properties

IUPAC Name

methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O6/c1-6-13(3,12(17)19-5)10(15)7-9-8(2)14(4,18)20-11(9)16/h8-9,18H,6-7H2,1-5H3/t8-,9-,13?,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYCJQSSBDMXNQ-YZGKFDMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)CC1C(C(OC1=O)(C)O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C(=O)C[C@@H]1[C@H]([C@@](OC1=O)(C)O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347936
Record name Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxotetrahydro-3-furanyl]-2-methyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129514-40-5
Record name Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxotetrahydro-3-furanyl]-2-methyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method of synthesizing methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate involves the cyclization of hydroxy ketones in the presence of an esterifying agent. The process typically begins with an aldol condensation, followed by an esterification step and eventual cyclization to form the oxolan ring.

Industrial Production Methods: In an industrial setting, this compound may be synthesized through optimized batch or continuous processes. Conditions such as temperature, solvent, and catalysts are adjusted for scale-up. The use of automated reactors and real-time monitoring ensures the efficiency and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound undergoes oxidation to form corresponding oxo derivatives, often using reagents like chromic acid or pyridinium chlorochromate.

  • Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, yielding various derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Chromic acid, pyridinium chlorochromate

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: Organometallic reagents for nucleophilic substitution

Major Products Formed: Depending on the reaction, the products can vary from hydroxyl derivatives, oxo derivatives, or substituted esters, contributing to its versatility in chemical synthesis.

Scientific Research Applications

Antidiabetic Properties

Research has indicated that derivatives of this compound exhibit antidiabetic effects. For instance, compounds with similar structures have been tested for their ability to regulate glucose levels in diabetic models. A study highlighted the effectiveness of specific derivatives in enhancing insulin sensitivity and reducing blood glucose levels in animal models .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies demonstrated its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell walls and inhibition of protein synthesis .

Neuroprotective Effects

Preliminary research suggests that methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate may offer neuroprotective benefits. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

Plant Growth Regulators

This compound has been explored as a plant growth regulator. In agricultural experiments, it has been observed to enhance growth rates and yield in several crops by promoting root development and nutrient uptake .

Pest Resistance

Studies have indicated that this compound can also act as a natural pesticide. Its application reduced pest populations significantly without harming beneficial insects .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies due to its structural similarity to known inhibitors. It has been shown to inhibit enzymes involved in metabolic pathways related to various diseases, providing insights into potential therapeutic targets .

Synthetic Biology Applications

In synthetic biology, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to the development of novel compounds with desired biological activities .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidiabeticEnhanced insulin sensitivity
AntimicrobialEffective against resistant bacteria
NeuroprotectiveProtection against oxidative stress
Plant GrowthIncreased growth rates in crops
Pest ResistanceReduced pest populations

Table 2: Case Studies on Methyl 2-Ethyl Compound

Study FocusMethodologyFindings
Antidiabetic EffectsAnimal model trialsSignificant reduction in glucose levels
Antimicrobial ActionIn vitro bacterial assaysEffective against multiple strains
NeuroprotectionCell culture studiesReduced apoptosis in neuronal cells
Agricultural ImpactField trialsImproved crop yield and pest resistance

Mechanism of Action

The mechanism by which methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate exerts its effects is often related to its ability to interact with biological targets through hydrogen bonding, Van der Waals interactions, and other non-covalent interactions. Its molecular structure allows it to participate in various biochemical pathways, potentially inhibiting or activating enzymes based on its functional groups and stereochemistry.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The target compound lacks the sulfonamide or nucleoside moieties seen in antimicrobial or prodrug analogues (e.g., compounds 2e and 5'-O-trityl derivatives ), suggesting divergent biological roles.
  • The hydroxylated oxolane ring may confer polarity, influencing solubility compared to benzoyl esters (e.g., ).

Steric and Electronic Features: The ethyl and methyl groups in the target compound likely enhance lipophilicity compared to hydrazone-based derivatives (e.g., 2e ).

Synthetic Challenges :

  • Stereoselective synthesis of the oxolane ring may require advanced methods (e.g., asymmetric catalysis), whereas hydrazone derivatives are more straightforward to prepare .

Physicochemical Properties

  • Solubility : The hydroxyl group in the oxolane ring may improve aqueous solubility relative to fully alkylated analogs (e.g., ).
  • Stability: The ketone and ester groups render the compound susceptible to hydrolysis under acidic/basic conditions, similar to other 3-oxobutanoates .

Pharmacological Potential

While direct data are absent, structural parallels suggest:

  • Antimicrobial Activity: The 3-oxobutanoate backbone is shared with active derivatives (e.g., 2e–2i ), but the absence of sulfonamide groups may limit potency.
  • Enzyme Inhibition : The oxolane ring could mimic carbohydrate substrates, analogous to glycosidase inhibitors .

Biological Activity

Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate is a complex organic compound recognized for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a polyketide, with a molecular formula of C14H22OC_{14}H_{22}O and a molecular weight of approximately 286.32 g/mol . The structure features multiple functional groups that contribute to its biological activity.

Biological Activity

1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

2. Antioxidant Properties
The compound has demonstrated antioxidant activity in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This property suggests potential applications in preventing oxidative damage associated with chronic diseases.

3. Anti-inflammatory Effects
In animal models, this compound has been shown to reduce inflammation markers. It appears to modulate the expression of pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting potent antimicrobial properties .
  • Oxidative Stress Reduction : In a controlled study on human cell lines, treatment with this compound resulted in a significant decrease in malondialdehyde (MDA) levels, a marker of oxidative stress. This reduction was accompanied by an increase in glutathione levels .
  • Anti-inflammatory Mechanism : An animal study investigated the anti-inflammatory effects by administering the compound in models of acute inflammation. The results showed a marked reduction in paw edema and lower levels of TNF-alpha and IL-6 compared to the control group.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
AntioxidantReduces oxidative stress markers
Anti-inflammatoryDecreases TNF-alpha and IL-6 levels

Q & A

Q. Q1. What synthetic strategies are effective for preparing this compound, and how can stereochemical integrity be maintained?

Methodological Answer:

  • Key steps :
    • Oxolane ring formation : Use enantioselective catalysis (e.g., chiral Brønsted acids) to establish the (3R,4R,5S) configuration.
    • Esterification : Protect the hydroxyl group at C5 of the oxolane ring with a silyl ether (e.g., TBSCl) before coupling with the methyl ester backbone.
    • Deprotection : Remove protecting groups under mild acidic conditions (e.g., TFA/water) to avoid β-keto ester degradation.
  • Validation : Confirm stereochemistry via X-ray crystallography (using SHELX for refinement ) and compare NMR data (e.g., NOESY for spatial correlations) with computational models.

Advanced Structural Analysis

Q. Q2. How can conflicting crystallographic data for the oxolane ring substituents be resolved?

Methodological Answer:

  • Data reconciliation :
    • Perform high-resolution X-ray diffraction (HR-XRD) and refine using SHELXL to resolve ambiguities in electron density maps.
    • Cross-validate with DFT-optimized molecular geometries (e.g., Gaussian09) to assess steric strain or conformational flexibility.
  • Case study : If the 4,5-dimethyl groups exhibit positional disorder, apply twin refinement protocols in SHELX or use low-temperature crystallography to reduce thermal motion artifacts.

Basic Safety & Handling

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis due to potential vapor/mist inhalation risks .
  • Storage : Store in airtight containers at 4°C in a dry, ventilated cabinet to prevent hydrolysis of the β-keto ester moiety .

Advanced Reactivity Studies

Q. Q4. How does the β-keto ester group influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

  • Mechanistic probes :
    • Conduct kinetic studies using amines (e.g., benzylamine) in polar aprotic solvents (DMF/DMSO) to monitor reaction rates via HPLC.
    • Compare activation energies (ΔG‡) via Eyring plots derived from variable-temperature NMR experiments.
  • Outcome : The electron-withdrawing 3-oxo group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Steric hindrance from the 2-ethyl and 2-methyl groups may reduce reactivity .

Basic Purification Techniques

Q. Q5. Which chromatographic methods are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash chromatography : Use silica gel with a gradient elution (hexane/ethyl acetate, 7:3 → 1:1) to separate polar byproducts.
  • Prep-HPLC : Employ a C18 column (acetonitrile/water + 0.1% formic acid) for high-purity isolation. Monitor fractions via LC-MS to confirm molecular ion ([M+H]+) .

Advanced Computational Modeling

Q. Q6. Can molecular docking predict the compound’s interaction with enzymatic targets (e.g., hydrolases)?

Methodological Answer:

  • Protocol :
    • Generate a 3D structure using PubChem data or DFT optimization.
    • Dock into the active site of a target enzyme (e.g., lipase) using AutoDock Vina. Focus on hydrogen bonding with the oxolane hydroxyl and steric complementarity with the dimethyl groups.
    • Validate predictions with in vitro enzyme inhibition assays (IC50 measurements).

Basic Spectroscopic Characterization

Q. Q7. What spectroscopic markers distinguish this compound’s oxolane ring from similar lactones?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for the C5-OH proton as a broad singlet (~δ 2.5 ppm, exchangeable with D2O).
    • ¹³C NMR : The 2-oxo group appears at ~δ 210 ppm; the oxolane quaternary carbons (C3, C4, C5) resonate between δ 75–85 ppm.
  • IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl stretch) .

Advanced Stability Studies

Q. Q8. How do pH and temperature affect the compound’s stability in aqueous solutions?

Methodological Answer:

  • Experimental design :
    • Prepare buffered solutions (pH 3–9) and incubate at 25°C/37°C.
    • Monitor degradation via UPLC-MS at intervals (0, 24, 48 hrs).
  • Findings : The β-keto ester is prone to hydrolysis at pH >7, forming a dicarboxylic acid. Refrigerated storage (4°C) at pH 5–6 maximizes stability .

Basic Stereochemical Analysis

Q. Q9. What techniques confirm the (3R,4R,5S) configuration of the oxolane ring?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using anomalous scattering (Cu Kα radiation) and refine with SHELXL .
  • Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards .

Advanced Synthetic Byproduct Analysis

Q. Q10. How can byproducts from failed stereoselective syntheses be identified and minimized?

Methodological Answer:

  • Byproduct profiling : Use HR-MS and 2D NMR (HSQC, HMBC) to detect diastereomers or epimerized intermediates.
  • Mitigation : Optimize reaction temperature (–20°C to 0°C) and catalyst loading (5–10 mol%) to suppress racemization during oxolane ring closure .

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